molecular formula C17H15ClN2O4 B7562212 7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

货号 B7562212
分子量: 346.8 g/mol
InChI 键: VQHLAWVROYIZLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. JNJ-26481585 has been shown to have potential in the treatment of various types of cancer and neurodegenerative diseases.

作用机制

7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide exerts its anticancer and neuroprotective effects by inhibiting HDACs. HDACs are involved in the regulation of gene expression, and their inhibition by this compound leads to the acetylation of histones and other proteins, which in turn alters gene expression. The specific genes that are affected by this compound vary depending on the cell type and disease state.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer and neurodegenerative disease models. In cancer, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation by altering the expression of genes involved in these processes. It has also been shown to inhibit angiogenesis and metastasis by affecting the expression of genes involved in these processes. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation by altering the expression of genes involved in these processes.

实验室实验的优点和局限性

One advantage of 7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide for lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied and its mechanism of action is well understood. A limitation of this compound is that it is not specific to individual HDAC isoforms, which may limit its use in certain experiments where isoform-specific effects are desired.

未来方向

There are several future directions for research on 7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its potential in the treatment of cancer and neurodegenerative diseases. This could involve testing its efficacy in clinical trials or exploring its use in combination with other anticancer or neuroprotective agents. Another direction is to develop more specific HDAC inhibitors that can target individual isoforms, which may lead to improved efficacy and reduced side effects. Finally, research could be conducted to explore the potential of this compound in other disease states, such as inflammation or autoimmune disorders.

合成方法

7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized using a multistep process that involves the reaction of several intermediate compounds. The synthesis starts with the reaction of 2-methyl-4-(methylcarbamoyl)phenylboronic acid with 7-chloro-1,3-benzodioxole-5-carboxylic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to produce the final product.

科学研究应用

7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential in the treatment of cancer and neurodegenerative diseases. In cancer, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to enhance the sensitivity of cancer cells to other anticancer agents. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease.

属性

IUPAC Name

7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-9-5-10(16(21)19-2)3-4-13(9)20-17(22)11-6-12(18)15-14(7-11)23-8-24-15/h3-7H,8H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHLAWVROYIZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC)NC(=O)C2=CC3=C(C(=C2)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。